7-Azatetracyclo[6.2.1.0^{2,6}.0^{4,10}]undecane-5,11-diol
Overview
Description
7-Azatetracyclo[6.2.1.0{2,6}.0{4,10}]undecane-5,11-diol is a complex organic compound with a unique tetracyclic structure. It is known for its intricate molecular architecture, which includes a nitrogen atom integrated into the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Azatetracyclo[6.2.1.0{2,6}.0{4,10}]undecane-5,11-diol typically involves multiple steps, starting from simpler organic molecules. One common approach is the cycloaddition reaction, where smaller cyclic compounds are combined under specific conditions to form the tetracyclic structure. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the correct formation of the desired product .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: 7-Azatetracyclo[6.2.1.0{2,6}.0{4,10}]undecane-5,11-diol can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
- Reduction : Reduction reactions can modify the functional groups within the molecule, potentially altering its reactivity and properties.
- Substitution : The nitrogen atom in the ring system can participate in substitution reactions, where one functional group is replaced by another .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
7-Azatetracyclo[6.2.1.0{2,6}.0{4,10}]undecane-5,11-diol has several applications in scientific research:
- Chemistry : It serves as a model compound for studying complex ring systems and their reactivity.
- Biology : The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
- Medicine : Potential applications in drug development due to its ability to interact with various biological targets.
- Industry : Used in the synthesis of advanced materials and as a precursor for other complex organic compounds .
Mechanism of Action
The mechanism of action of 7-Azatetracyclo[6.2.1.0{2,6}.0{4,10}]undecane-5,11-diol involves its interaction with specific molecular targets. The nitrogen atom in the ring system can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The compound may also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds:
- Fortuneicyclidin A : A pyrrolizidine alkaloid with a similar tetracyclic core structure .
- Fortuneicyclidin B : Another pyrrolizidine alkaloid with slight structural variations compared to Fortuneicyclidin A .
Uniqueness: What sets 7-Azatetracyclo[6.2.1.0{2,6}.0{4,10}]undecane-5,11-diol apart is its specific arrangement of atoms and the presence of the nitrogen atom within the ring system. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
7-azatetracyclo[6.2.1.02,6.04,10]undecane-5,11-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c12-9-4-1-5-7-3(4)2-6(10(7)13)11-8(5)9/h3-13H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBLQMUYHKLTGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3CC4C(C3C1C(C2O)N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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